(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid (S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15875975
InChI: InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
SMILES:
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol

(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid

CAS No.:

Cat. No.: VC15875975

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid -

Specification

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
IUPAC Name (2S)-4-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Standard InChI Key QFXYXMWIFSVJSE-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a stereogenic center at the second carbon of the butanoic acid backbone, conferring (S)-configuration. The Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) protects the amino functionality, while the 2-fluorophenyl substituent introduces electronic and steric effects that influence its interactions with biological targets. The fluorine atom’s electronegativity enhances the aromatic ring’s stability and modulates hydrogen-bonding potential, critical for receptor binding .

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC15H20FNO4\text{C}_{15}\text{H}_{20}\text{FNO}_4
Molecular Weight297.32 g/mol
SolubilitySoluble in DCM, DMF; sparingly in water
StabilityStable under inert conditions

The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS). The fluorophenyl moiety contributes to lipophilicity, as evidenced by a calculated partition coefficient (logP\log P) of 2.1, aligning with drug-like properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves coupling Boc-protected amino acids with 2-fluorophenyl precursors. A representative procedure includes:

  • Amino Acid Activation: The Boc-protected amino acid is activated using carbodiimide reagents (e.g., DCC) in dichloromethane (DCM).

  • Coupling Reaction: The activated species reacts with 2-fluorophenylbutanoic acid under inert atmosphere, often with catalytic DMAP to minimize racemization .

  • Deprotection and Purification: The crude product is purified via recrystallization or chromatography, yielding enantiomerically pure material.

Process Optimization

Key parameters affecting yield and enantiomeric excess (ee):

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMMaximizes activation efficiency
Temperature0–5°CReduces side reactions
Coupling AgentDCC/HOBtEnhances ee (>98%)

Source highlights analogous methods for Boc-protected intermediates, emphasizing the role of low-temperature conditions in preserving stereochemical integrity.

Applications in Pharmaceutical Research

Peptide-Based Drug Development

The compound’s chiral center and protective group make it indispensable in synthesizing peptide therapeutics. For instance, it has been incorporated into angiotensin-II receptor antagonists, where the fluorophenyl group enhances binding affinity to the AT1 receptor . Comparative studies show a 30% increase in receptor occupancy compared to non-fluorinated analogs .

Enzymatic Studies

As a substrate for proteases, the compound’s fluorinated aromatic side chain alters enzyme kinetics. In trypsin-like serine proteases, the fluorine atom induces a 15% reduction in KmK_m, suggesting improved substrate-enzyme compatibility. Such insights guide the design of enzyme inhibitors for metabolic disorders.

Mechanistic and Interaction Studies

Binding Affinity Analysis

Radioligand displacement assays reveal moderate affinity (Ki=120nMK_i = 120 \, \text{nM}) for GABAA_A receptors, attributed to hydrophobic interactions between the fluorophenyl group and receptor pockets. This contrasts with unfluorinated analogs (Ki>500nMK_i > 500 \, \text{nM}), underscoring fluorine’s role in enhancing binding.

Metabolic Stability

In vitro hepatic microsomal assays demonstrate a half-life (t1/2t_{1/2}) of 45 minutes, with primary metabolites resulting from Boc group cleavage. Fluorine substitution reduces oxidative metabolism by 20%, extending plasma residence time in preclinical models .

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Replacing the 2-fluorophenyl group with chlorophenyl or methylphenyl variants alters physicochemical and biological profiles:

AnaloglogP\log PKi(GABAA)K_i \, (\text{GABA}_A)
2-Fluorophenyl2.1120 nM
4-Chlorophenyl2.4250 nM
3-Methylphenyl2.0180 nM

The 2-fluorophenyl derivative exhibits optimal balance between lipophilicity and receptor affinity .

Boc Group Alternatives

Replacing Boc with Fmoc or Cbz protecting groups increases polarity but reduces stability under acidic conditions. Boc remains preferred for its compatibility with SPPS and selective deprotection .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator